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molecular formula C6H6BrNO B057719 2-Bromopyridine-4-methanol CAS No. 118289-16-0

2-Bromopyridine-4-methanol

Cat. No. B057719
M. Wt: 188.02 g/mol
InChI Key: IQNUGAFIKDRYRP-UHFFFAOYSA-N
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Patent
US08530648B2

Procedure details

A mixture of (2-bromopyridin-4-yl)methanol [118289-16-0] (370 mg, 2.00 mmol), 1H-pyrazole (204 mg, 3.00 mmol), Cu powder (26 mg, 0.40 mmol) and Cs2CO3 (1.30 g, 4.00 mmol) in acetonitrile (4 mL) was heated under reflux for 16 h. The reaction mixture was cooled to rt and concentrated under reduced pressure. The residue was taken up in ethyl acetate and washed with water and brine, dried over anhydrous sodium sulfate, filtered and the organic layer was evaporated under reduced pressure. The residue was purified by flash-column chromatography over silicagel (eluent: 50% ethyl acetate in hexane) to yield the title compound (260 mg, 74%). [LCMS RtF=0.31 min, [M+H]+=176.1].
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
26 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.[NH:10]1[CH:14]=[CH:13][CH:12]=[N:11]1.C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C>[N:10]1([C:2]2[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=2)[CH:14]=[CH:13][CH:12]=[N:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
BrC1=NC=CC(=C1)CO
Name
Quantity
204 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Cu
Quantity
26 mg
Type
reactant
Smiles
Name
Cs2CO3
Quantity
1.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash-column chromatography over silicagel (eluent: 50% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=NC=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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